molecular formula C18H17FN4O2S B4626909 1-(4-Fluorophenyl)-3-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

1-(4-Fluorophenyl)-3-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B4626909
M. Wt: 372.4 g/mol
InChI Key: RLNLBRNVQGKJAH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions.

    Substitution Reactions:

    Urea Formation: The final step involves the reaction of the substituted thiadiazole with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Agriculture: Studied for its use as a pesticide or herbicide due to its biological activity.

    Materials Science: Explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathway Modulation: The compound may affect signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
  • 1-(4-Chlorophenyl)-3-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
  • 1-(4-Fluorophenyl)-3-[5-(3-propoxyphenyl)-1,3,4-oxadiazol-2-yl]urea

Uniqueness

1-(4-Fluorophenyl)-3-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to its specific substitution pattern and the presence of both fluorophenyl and propoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c1-2-10-25-15-5-3-4-12(11-15)16-22-23-18(26-16)21-17(24)20-14-8-6-13(19)7-9-14/h3-9,11H,2,10H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNLBRNVQGKJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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